N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide

Description

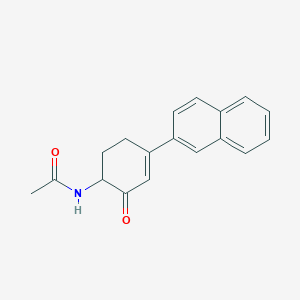

N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is a cyclohexenone-based acetamide derivative featuring a naphthalen-2-yl substituent at the 4-position of the cyclohexenone ring and an acetamide group at the 1-position. The compound’s structure combines a conjugated enone system with aromatic and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. The acetamide group likely arises from subsequent amidation of a carboxylic acid intermediate.

Properties

CAS No. |

88141-46-2 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

N-(4-naphthalen-2-yl-2-oxocyclohex-3-en-1-yl)acetamide |

InChI |

InChI=1S/C18H17NO2/c1-12(20)19-17-9-8-16(11-18(17)21)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10-11,17H,8-9H2,1H3,(H,19,20) |

InChI Key |

QTYNEBOIDMHNAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC(=CC1=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide typically involves the following steps:

Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group.

Cyclohexene Ring Formation: The acylated naphthalene is then subjected to a Diels-Alder reaction with a suitable diene to form the cyclohexene ring.

Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Research indicates that compounds similar to N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) reported for related compounds were around 256 µg/mL against Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Investigations into the cytotoxic effects of this compound have demonstrated promising results against several cancer cell lines. For example, compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. Specific studies have reported IC50 values ranging from 15 to 20 µM against various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Enzyme inhibition studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of naphthalene derivatives, this compound exhibited notable activity against common bacterial strains. The study utilized standard MIC determination techniques to assess efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 256 µg/mL |

Anticancer Activity

Research focusing on the anticancer properties of this compound has shown it to be effective against multiple cancer cell lines. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| SNB-19 | 15 | 86.61 |

| OVCAR-8 | 20 | 85.26 |

| NCI-H40 | 20 | 75.99 |

Enzyme Inhibition Studies

Another aspect of research has focused on the enzyme inhibition capabilities of this compound, particularly regarding acetylcholinesterase:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Cyclohexenone-Based Derivatives

- Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16) Core Structure: Similar cyclohexenone ring with a 2-oxo group but substituted with an ester (ethoxycarbonyl) at position 1 and aryl groups at position 4. Synthesis: Prepared via base-catalyzed cyclization of ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones .

N-(1R,5R,6R)-5,6-Bis(benzyloxy)-4-((benzyloxy)methyl)-2-oxocyclohex-3-en-1-yl)acetamide (2.66)

- Core Structure : Similar 2-oxocyclohex-3-en-1-yl backbone but with benzyloxy substituents.

- Synthesis : Involves oxidation of a diol precursor using Dess-Martin periodinane (DMP) .

- Key Difference : The target compound lacks oxygen-rich substituents, favoring hydrophobic interactions via the naphthalene moiety.

2.1.2 Triazole-Containing Acetamides

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Core Structure: 1,2,3-Triazole-linked acetamide with a naphthalen-1-yloxy group. Synthesis: Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

2.1.3 Thiazolidinone Derivatives

- N-[2-(4-Substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamides Core Structure: Thiazolidinone ring fused with an acetamide and naphthalene-2-yloxy group. Synthesis: Derived from hydrazine intermediates and evaluated for anticancer activity . Key Difference: The thiazolidinone moiety introduces sulfur and additional hydrogen-bonding sites, contrasting with the target’s enone system.

Spectroscopic and Physical Properties

Biological Activity

N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is a synthetic organic compound that combines a naphthalene moiety with a cyclohexenone derivative and an acetamide functional group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO2, with a molecular weight of approximately 279.3 g/mol. The compound features both aromatic and carbonyl functionalities, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.3 g/mol |

| Structural Features | Naphthalene moiety, cyclohexenone, acetamide group |

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing naphthalene derivatives have shown significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Studies have indicated that naphthalene derivatives can exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease . The mechanism often involves free radical scavenging activities that protect neuronal cells from oxidative stress.

- Antitumor Properties : Some naphthalene-based compounds have demonstrated antitumor activity against cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Activity : Naphthoquinone derivatives have been shown to inhibit pro-inflammatory cytokine production, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of naphthalene derivatives, providing insights into the efficacy and mechanisms of action:

Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of synthesized naphthalene derivatives on male Wistar rat brain slices exposed to oxidative stress. The results indicated that certain derivatives significantly reduced neuronal damage and apoptosis markers .

Study 2: Antimicrobial Screening

In vitro evaluations of various naphthalene derivatives showed promising antimicrobial activity against clinical isolates. The compounds were tested against bacteria such as Klebsiella pneumoniae and fungi, revealing minimum inhibitory concentrations (MICs) that support their potential as antimicrobial agents .

Study 3: Antitumor Activity

A series of naphthoquinone derivatives were tested for cytotoxicity against different cancer cell lines, including breast and colon cancer cells. Some compounds exhibited moderate to excellent activity, highlighting their potential as lead compounds for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between naphthalene-containing carboxylic acid derivatives and amine-functionalized cyclohexenone intermediates. Key steps include:

- Coupling Agents : Use of HATU ([1-ethyl-3-(3-dimethylaminopropyl)carbodiimide]) in anhydrous DMSO for amide bond formation, achieving yields of 70–85% under inert conditions .

- Solvent Systems : Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Silica gel chromatography or recrystallization in ethanol is recommended to isolate the pure acetamide derivative .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO- resolve structural features, such as the naphthalene proton signals (δ 7.40–8.40 ppm) and the acetamide carbonyl (δ ~165 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between the naphthalene and cyclohexenone moieties (e.g., 54.8°–77.5°), critical for understanding steric interactions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., [M+H] calculated within 0.001 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) for this compound?

- Methodological Answer :

- Comparative Assays : Perform parallel testing across standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) under identical conditions to isolate structure-activity relationships .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm interactions with proposed targets (e.g., tyrosine kinases or bacterial efflux pumps) .

- Dose-Response Analysis : Establish EC values across multiple concentrations to differentiate primary vs. off-target effects .

Q. What strategies improve the compound’s solubility and bioavailability without compromising its activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility while maintaining bioactivation in vivo .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .

- Structural Analogs : Replace the cyclohexenone ring with a pyridazinone core, as seen in related naphthalene derivatives, to improve membrane permeability .

Q. How can reaction mechanisms for byproduct formation during synthesis be systematically analyzed?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., unreacted carboxylic acid or dimerization byproducts) .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate transition states and predict competing pathways (e.g., via Gaussian 16) .

- Quenching Experiments : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (-DMSO) to trace side-reaction origins .

Critical Analysis of Evidence

- Structural Insights : SHELX refinement ( ) is critical for resolving conformational flexibility, but discrepancies in dihedral angles between molecules A, B, and C suggest dynamic behavior in solution .

- Synthesis Limitations : While HATU coupling () offers high yields, scalability issues (e.g., DMSO removal) necessitate alternative solvents like THF for industrial-scale applications .

- Biological Data Gaps : Anticancer claims () lack in vivo validation; future work should include xenograft models to confirm efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.